molecular formula C11H10N2OS B12924168 6-(Benzylsulfanyl)pyrimidin-4(3h)-one CAS No. 6329-18-6

6-(Benzylsulfanyl)pyrimidin-4(3h)-one

Cat. No.: B12924168
CAS No.: 6329-18-6
M. Wt: 218.28 g/mol
InChI Key: AJSVLFSNTJSZHB-UHFFFAOYSA-N
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Description

6-(Benzylthio)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing aromatic compounds that are widely studied due to their significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzylthio)pyrimidin-4(3H)-one typically involves the reaction of pyrimidine derivatives with benzylthiol. One common method includes the nucleophilic substitution reaction where a halogenated pyrimidine reacts with benzylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of 6-(Benzylthio)pyrimidin-4(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(Benzylthio)pyrimidin-4(3H)-one undergoes several types of chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the benzylthio group, yielding pyrimidin-4(3H)-one.

    Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Pyrimidin-4(3H)-one.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-(Benzylthio)pyrimidin-4(3H)-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Benzylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The benzylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have a similar pyrimidine core but with a fused thiophene ring, exhibiting different chemical and biological properties.

    Pyrrolo[2,3-d]pyrimidin-4-amines: These derivatives have a pyrrole ring fused to the pyrimidine core and are known for their biological activities.

Uniqueness

6-(Benzylthio)pyrimidin-4(3H)-one is unique due to the presence of the benzylthio group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

6329-18-6

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

4-benzylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H10N2OS/c14-10-6-11(13-8-12-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,12,13,14)

InChI Key

AJSVLFSNTJSZHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=O)NC=N2

Origin of Product

United States

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